2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone
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Overview
Description
2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone is a synthetic organic compound with the molecular formula C18H14ClNO3 and a molecular weight of 327.76166 g/mol . This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Scientific Research Applications
2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
While the specific mechanism of action for “2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone” was not found in the retrieved sources, 1,4-naphthoquinones have been studied for their anti-inflammatory, antimicrobial, and antitumor activities . They have been found to have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties .
Future Directions
1,4-Naphthoquinones, including “2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone”, have potential for further development as medicinal drugs due to their diverse biological properties . They could be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone typically involves the reaction of 2-chloronaphthoquinone with 2-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized naphthoquinone compounds.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-aminonaphthoquinone: Similar structure but lacks the methoxybenzyl group.
2-Methoxy-3-aminonaphthoquinone: Similar structure but lacks the chloro group.
3-[(2-Methoxybenzyl)amino]naphthoquinone: Similar structure but lacks the chloro group.
Uniqueness
2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone is unique due to the presence of both the chloro and methoxybenzyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-3-[(2-methoxyphenyl)methylamino]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-23-14-9-5-2-6-11(14)10-20-16-15(19)17(21)12-7-3-4-8-13(12)18(16)22/h2-9,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLHSPQGOWJLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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